Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester
Description
Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester is a thioester derivative characterized by a phosphinyl group substituted with two 4-chlorophenyl moieties. Its structure combines a sulfur-containing ethanethioate backbone with a bis(4-chlorophenyl)phosphinylmethyl substituent, which confers unique electronic and steric properties.
Properties
CAS No. |
866363-66-8 |
|---|---|
Molecular Formula |
C15H13Cl2O2PS |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
S-[bis(4-chlorophenyl)phosphorylmethyl] ethanethioate |
InChI |
InChI=1S/C15H13Cl2O2PS/c1-11(18)21-10-20(19,14-6-2-12(16)3-7-14)15-8-4-13(17)5-9-15/h2-9H,10H2,1H3 |
InChI Key |
NUAQVYPFBCGYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCP(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Phosphinylmethyl Intermediate Synthesis
The bis(4-chlorophenyl)phosphinylmethyl moiety is generally prepared via nucleophilic substitution or palladium-catalyzed coupling reactions involving chlorophenyl-substituted phosphine derivatives.
Palladium-Catalyzed Coupling: Using palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) with ligands like 2-(di-tert-butylphosphino)biphenyl in tetrahydrofuran (THF) under inert atmosphere at elevated temperatures (e.g., 80°C) facilitates the formation of phosphinylmethyl intermediates with aryl halides.
Reaction Conditions: Potassium phosphate or potassium fluoride bases are commonly employed to promote coupling reactions, with reaction times ranging from 9 to 24 hours depending on substrate reactivity.
Esterification with Ethanethioic Acid
The esterification step involves reacting the phosphinylmethyl intermediate with ethanethioic acid or its activated derivatives (e.g., acid chlorides).
Use of Acid Chlorides: Conversion of ethanethioic acid to ethanethioyl chloride (thioacetyl chloride) using reagents like thionyl chloride in solvents such as toluene at elevated temperatures (around 70°C) for extended periods (up to 24 hours) is a common activation method.
Ester Formation: The acid chloride is then reacted with the phosphinylmethyl thiol or related nucleophile at low temperatures (-25 to -20°C) to control reaction rate and selectivity, followed by gradual warming to room temperature.
Workup and Purification: The reaction mixture is washed with aqueous sodium dihydrogen phosphate and potassium bicarbonate solutions to remove acidic impurities, dried over anhydrous sodium sulfate, and purified by chromatography or crystallization.
Alternative Synthetic Routes
Direct Coupling: In some cases, direct coupling of ethanethioic acid derivatives with phosphinylmethyl halides under basic conditions in polar aprotic solvents like THF can be employed, although yields and selectivity depend heavily on reaction parameters.
Use of Protective Groups: Protective groups on the phosphinyl moiety or thiol group may be used to improve stability during synthesis and facilitate purification.
Reaction Conditions and Yields
Analytical and Purification Techniques
Chromatography: Silica gel flash chromatography using solvents such as ethyl acetate, methanol, or hexanes is standard for purification of intermediates and final products.
Crystallization: Recrystallization from solvent mixtures like toluene/acetonitrile or methyl tert-butyl ether is employed to obtain pure crystalline products with high diastereomeric purity.
Spectroscopic Characterization: ^1H NMR, ^31P NMR, and mass spectrometry are routinely used to confirm structure and purity. For example, ^1H NMR signals corresponding to aromatic protons and methylene groups adjacent to phosphorus are diagnostic.
Summary of Key Research Findings
The use of palladium-catalyzed cross-coupling with bulky phosphine ligands enhances the formation of phosphinylmethyl intermediates with aryl substituents, including 4-chlorophenyl groups.
Activation of ethanethioic acid to its acid chloride derivative is essential for efficient esterification with phosphinylmethyl thiols, with temperature control critical to avoid side reactions.
Purification by chromatography and crystallization yields high-purity products suitable for further application or study.
Yields vary depending on reaction conditions but can reach up to approximately 70% for the esterification step and lower for coupling steps, indicating the need for optimization in scale-up processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the ethanethioate group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine oxides.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphoryl and thioate groups.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine:
- Explored for its potential use in drug development, particularly as an anticancer agent.
Industry:
- Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Key Structural Differences
Phosphorus-Containing Substituents: The target compound features a bis(4-chlorophenyl)phosphinylmethyl group, which introduces phosphorus into the ester backbone. This contrasts with ’s compound, which substitutes phosphorus with a bis(4-chlorophenyl)methoxy group. Phosphorus’s electronegativity and tetrahedral geometry likely enhance the target compound’s ligand-binding capabilities compared to purely oxygen-based analogs . ’s phosphorothioic acid derivative contains a trityl-protected aminoethyl chain, demonstrating how nitrogen-phosphorus hybridization expands functional diversity .
Aromatic vs. Heterocyclic Substituents :
- The target compound and ’s analog prioritize chlorinated aromatic rings , which improve lipophilicity and resistance to metabolic degradation. In contrast, ’s pyrrolidinyl group introduces a heterocyclic moiety, reducing steric bulk but increasing polarity .
Molecular Weight and Complexity: The target compound’s estimated molecular weight (~375.2 g/mol) positions it between simpler thioesters (e.g., and ) and highly complex derivatives like ’s phosphorothioic acid (540.01 g/mol).
Reactivity and Functional Group Interactions
- Phosphinyl vs. Methoxy Groups: The phosphinyl group in the target compound can act as a Lewis acid, enabling coordination with metal ions or nucleophilic attack at the phosphorus center.
- Thioester vs. Phosphorothioate Linkages : Unlike ’s phosphorothioate (P=S bond), the target compound’s thioester (C=S bond) is more susceptible to hydrolysis but offers greater flexibility in nucleophilic acyl substitution reactions .
Biological Activity
Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester, also known as a phosphorothioate derivative, has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHClOPS
- Molecular Weight : 365.16 g/mol
This compound features a phosphorothioate group, which is known for its reactivity and potential biological activity.
The biological activity of ethanethioic acid derivatives primarily involves their interaction with biological macromolecules. The phosphorothioate moiety can influence enzyme activity and protein interactions, leading to various biological effects. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Phosphorothioates can act as enzyme inhibitors by mimicking substrates or cofactors.
- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : There is evidence indicating that phosphorothioates possess antimicrobial properties against various pathogens.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of several phosphorothioate derivatives, including ethanethioic acid esters. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as antibacterial agents .
- Enzyme Inhibition : Research highlighted in Russian Chemical Reviews demonstrated that ethanethioic acid derivatives could inhibit certain phosphatases, which play critical roles in cellular signaling pathways. This inhibition was attributed to the electrophilic nature of the phosphorus atom in the phosphorothioate group .
- Antioxidant Effects : A recent investigation into the antioxidant properties of thiocarboxylic acids found that ethanethioic acid derivatives could scavenge free radicals effectively, indicating their potential use in preventing oxidative damage in cells .
Table 1: Biological Activities of Ethanethioic Acid Derivatives
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of phosphatases | |
| Antioxidant | Free radical scavenging |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of ethanethioic acid with bis(4-chlorophenyl)phosphine oxide under acidic conditions. This reaction can yield high purity products suitable for further biological testing.
Potential Applications
Given its biological activities, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its bioactive properties.
- Biochemical Research : Utilization in studies focused on enzyme mechanisms and oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
